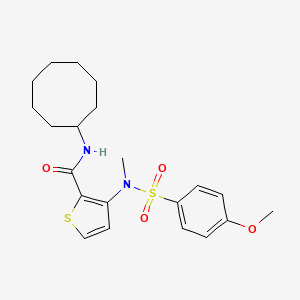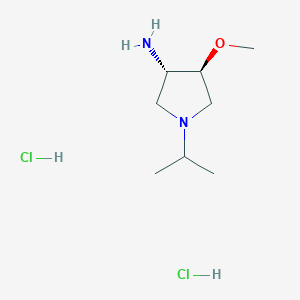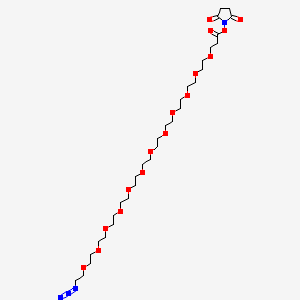
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions, attached to a piperazine ring. The trifluoroacetate group is a common counterion used in the formation of salts for various organic compounds.
Mechanism of Action
Target of Action
The primary target of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate, also known as Trimetazidine, is the heart muscle . It is an anti-ischemic (antianginal) metabolic agent of the fatty acid oxidation inhibitor class .
Mode of Action
Trimetazidine improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism . This shift in metabolism from fatty acid oxidation to glucose oxidation leads to a reduction in oxygen consumption and carbon dioxide production, thereby improving the efficiency of the heart muscle .
Biochemical Pathways
Trimetazidine affects several biochemical pathways. It reduces reactive oxygen species, alters cellular lipid composition, and inhibits mitochondrial fatty acid oxidation . These changes result in improved energy production and reduced oxidative stress in the heart muscle .
Pharmacokinetics
Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours . Excretion is mainly renal (unchanged), and exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .
Result of Action
The result of Trimetazidine’s action is a significant decrease in the frequency of angina attacks and a significant decrease in the use of nitrates . It increases coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate .
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of 1-(2,4,5-trimethylbenzyl)piperazine.
Substitution: Formation of various substituted benzyl piperazines depending on the nucleophile used.
Scientific Research Applications
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
- 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride
- 1-(2-Methoxyphenyl)piperazine hydrochloride
Uniqueness
1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is unique due to the specific arrangement of methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The trifluoroacetate counterion also enhances its solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;1-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C2HF3O2/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16;3-2(4,5)1(6)7/h8-9,15H,4-7,10H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRMUCSCKLHBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(prop-2-en-1-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2901756.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide](/img/structure/B2901758.png)
![Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2901759.png)


![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/new.no-structure.jpg)
![2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide](/img/structure/B2901767.png)
![7-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901768.png)
![N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2901769.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2901770.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)

